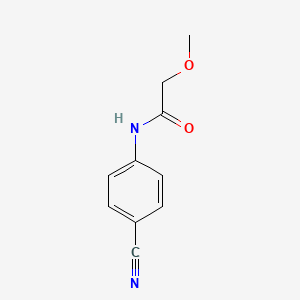

N-(4-cyanophenyl)-2-methoxyacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-cyanophenyl)-2-methoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-14-7-10(13)12-9-4-2-8(6-11)3-5-9/h2-5H,7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQEGATFWVGWGRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 4 Cyanophenyl 2 Methoxyacetamide

Direct Synthetic Routes to N-(4-cyanophenyl)-2-methoxyacetamide

The most direct and common synthetic approach to this compound involves the acylation of 4-aminobenzonitrile (B131773) with a suitable 2-methoxyacetylating agent. This strategy is efficient and allows for a convergent synthesis from readily available precursors.

The central transformation in the synthesis of this compound is the creation of the amide bond. Several established methods can be employed for this purpose, primarily involving the reaction of an amine with a carboxylic acid derivative. rsc.org

Acylation with Acyl Halides: A highly effective method is the reaction of 4-aminobenzonitrile with an activated form of 2-methoxyacetic acid, such as 2-methoxyacetyl chloride. libretexts.org This is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 4-aminobenzonitrile attacks the electrophilic carbonyl carbon of 2-methoxyacetyl chloride. libretexts.org The reaction typically proceeds rapidly and often exothermically. To neutralize the hydrogen chloride (HCl) byproduct, a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) is commonly added. researchgate.net

Coupling Reagent-Mediated Amidation: Alternatively, the amide bond can be formed directly from 2-methoxyacetic acid and 4-aminobenzonitrile using a coupling reagent. These reagents activate the carboxylic acid to facilitate the nucleophilic attack by the amine. This approach is often preferred when dealing with sensitive substrates as it proceeds under milder conditions. Common coupling systems include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency. nih.gov

The table below summarizes common strategies for the formation of the acylamino moiety.

Table 1: Amide Bond Formation Strategies

| Method | Activating Agent | Typical Reagents | Byproduct | Key Features |

|---|---|---|---|---|

| Acyl Halide | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | 4-aminobenzonitrile, 2-methoxyacetyl chloride, Pyridine or Triethylamine | Pyridinium hydrochloride | High reactivity, rapid reaction. |

| Coupling Reagent | Carbodiimide (e.g., EDC) | 4-aminobenzonitrile, 2-methoxyacetic acid, EDC, HOBt | Water-soluble urea | Mild conditions, suitable for sensitive substrates. |

| Anhydride | Acetic Anhydride (as an example) | 4-aminobenzonitrile, 2-methoxyacetic anhydride | 2-methoxyacetic acid | Can be used, but mixed anhydrides may lead to multiple products. |

The 4-cyanophenyl group is typically introduced via its precursor, 4-aminobenzonitrile. The synthesis of this key intermediate can be achieved through several established routes starting from different aromatic compounds.

One common industrial method is the dehydration of p-aminobenzamide. This reaction can be carried out using dehydrating agents like thionyl chloride in a suitable solvent such as toluene. google.com Another major pathway is the reduction of 4-nitrobenzonitrile (B1214597). This transformation is readily accomplished through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or through chemical reduction with agents like tin(II) chloride in acidic medium. researchgate.net Amination of a pre-existing benzonitrile (B105546) ring, for instance, through the reaction of 4-chlorobenzonitrile (B146240) with ammonia (B1221849) or an amine source at high temperatures, also yields 4-aminobenzonitrile. guidechem.com

The successful synthesis of this compound relies on the purity and characterization of its precursors.

4-Aminobenzonitrile: This crystalline solid is the source of the 4-cyanophenylamino core. Its synthesis from p-aminobenzamide or 4-nitrobenzonitrile is well-documented. google.comchemsrc.com It can be purified by crystallization from water or ethanol. researchgate.net

Appearance: Colorless to pale yellow crystal chemsrc.com

CAS Number: 873-74-5 researchgate.net

Characterization: The structure is confirmed by spectroscopic methods. The infrared (IR) spectrum shows characteristic peaks for the amine (N-H) stretching vibrations and the nitrile (C≡N) stretch. Nuclear Magnetic Resonance (NMR) spectroscopy provides distinct signals for the aromatic protons and the amine protons.

2-Methoxyacetyl Chloride: This is the acylating agent that provides the methoxyacetamide side chain. It is typically prepared from 2-methoxyacetic acid by reaction with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org It is a reactive liquid that should be handled with care. rsc.org

Appearance: Liquid rsc.org

CAS Number: 38870-89-2 rsc.org

Molecular Formula: C₃H₅ClO₂ rsc.org

Characterization: As a reactive acyl chloride, it is characterized by a strong carbonyl (C=O) stretching frequency in its IR spectrum at a higher wavenumber than the corresponding carboxylic acid.

The reaction between these precursors yields this compound. The final product is expected to be a solid, and its identity is confirmed through standard analytical techniques.

Table 2: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 104703-39-1 guidechem.com |

| Molecular Formula | C₁₀H₁₀N₂O₂ guidechem.com |

| Molecular Weight | 190.20 g/mol guidechem.com |

| Canonical SMILES | COCC(=O)NC1=CC=C(C=C1)C#N guidechem.com |

| InChI Key | JQEGATFWVGWGRP-UHFFFAOYSA-N guidechem.com |

Synthesis of Structurally Related Analogues and Derivatives of this compound

The core structure of this compound can be readily modified to generate a library of related compounds. These modifications can be targeted at either the phenyl ring or the acetamide (B32628) side chain, allowing for systematic exploration of structure-activity relationships in various research contexts.

Modifications to the phenyl ring are typically achieved by substituting 4-aminobenzonitrile with other substituted anilines in the amide bond formation step. This approach allows for the introduction of a wide array of functional groups at various positions on the aromatic ring. For example, reacting 2-methoxyacetyl chloride with anilines bearing electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., nitro, halo) can produce a diverse set of N-aryl-2-methoxyacetamides. nih.gov

A more advanced strategy involves post-synthesis modification of the phenyl ring. For instance, an N-(dibromophenyl)acetamide derivative can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling with various arylboronic acids, to introduce different aryl groups onto the ring. nih.gov

Table 3: Examples of Phenyl Ring Diversification

| Starting Aniline | Acylating Agent | Resulting Analog Structure |

|---|---|---|

| 2,6-Dimethylaniline | 2-Methoxyacetyl chloride | N-(2,6-dimethylphenyl)-2-methoxyacetamide nih.gov |

| 4-Nitroaniline | Benzoyl chloride (example) | N-(4-nitrophenyl)benzamide researchgate.net |

| 4-Chloroaniline | Chloroacetyl chloride (example) | 2-Chloro-N-(4-chlorophenyl)acetamide |

Diversification of the side chain is achieved by replacing 2-methoxyacetyl chloride with other acylating agents. This allows for variation in the length, branching, and functionality of the acyl group attached to the nitrogen of 4-aminobenzonitrile.

By reacting 4-aminobenzonitrile with different acyl chlorides or carboxylic acids (using coupling agents), a wide range of N-(4-cyanophenyl)amides can be synthesized. For example:

Using propanoyl chloride yields N-(4-cyanophenyl)propanamide. sigmaaldrich.com

Using benzoyl chloride yields N-(4-cyanophenyl)benzamide. chemsrc.com

Using chloroacetyl chloride yields 2-chloro-N-(4-cyanophenyl)acetamide, a versatile intermediate where the chlorine atom can be subsequently displaced by various nucleophiles to further extend the side chain. researchgate.net

This modular approach provides a powerful tool for creating a library of compounds based on the N-(4-cyanophenyl)amide scaffold.

Incorporation into Fused Heterocyclic Systems

The structure of this compound, featuring a reactive cyano group and an amide linkage, presents several opportunities for its incorporation into fused heterocyclic systems. While direct literature on the cyclization reactions of this specific compound is not abundant, analogous transformations with related N-aryl amides and cyanophenyl derivatives provide a strong basis for predicting its reactivity.

One of the most established methods for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides is the Bischler-Napieralski reaction . organic-chemistry.orgwikipedia.orgnrochemistry.com This intramolecular electrophilic aromatic substitution involves the cyclization of the amide onto the aromatic ring, typically promoted by a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgjk-sci.com For this compound, a prior reduction of the cyano group to an amino group, followed by conversion to a β-arylethylamine, would be necessary to facilitate a classical Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure. wikipedia.orgresearchgate.netnih.gov

Alternatively, the Thorpe-Ziegler reaction , an intramolecular condensation of dinitriles catalyzed by a strong base, could be envisioned if a second nitrile functionality were introduced into the molecule. wikipedia.orgsynarchive.comdntb.gov.ua This would lead to the formation of a cyclic α-cyanoenamine, a versatile intermediate for further chemical manipulation.

The following table illustrates potential fused heterocyclic systems that could be synthesized from derivatives of this compound, based on established synthetic protocols for analogous compounds.

| Starting Material Analogue | Reaction Type | Potential Fused Heterocycle Product |

| N-(4-(aminomethyl)phenyl)-2-methoxyacetamide | Pictet-Spengler with formaldehyde | 6-methoxy-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile derivative |

| A dinitrile derivative of N-phenyl-2-methoxyacetamide | Thorpe-Ziegler Cyclization | Cyclic α-cyanoenamine |

| N-(2-amino-4-cyanophenyl)-2-methoxyacetamide | Condensation with a 1,3-dicarbonyl compound | Quinoline derivative |

Advanced Synthetic Techniques and Optimization

The efficient synthesis of this compound and its derivatives is crucial for enabling their use in further chemical transformations. Advanced synthetic techniques, including catalytic methods and flow chemistry, offer significant advantages in terms of yield, purity, and scalability.

Catalytic Methods in Synthesis

The formation of the amide bond in this compound is a key synthetic step. While traditional methods may involve the use of stoichiometric coupling reagents, catalytic approaches are more atom-economical and environmentally benign. The direct amidation of 4-aminobenzonitrile with methoxyacetic acid can be achieved using various catalytic systems.

Recent advances in catalysis have identified several effective catalysts for direct amidation, including boronic acids, zirconium complexes, and other Lewis acids. These catalysts activate the carboxylic acid, facilitating nucleophilic attack by the amine. The choice of catalyst and reaction conditions can significantly impact the reaction efficiency and substrate scope.

Below is a table summarizing potential catalytic systems for the synthesis of this compound.

| Catalyst | Reagent 1 | Reagent 2 | Solvent | Temperature (°C) | Potential Yield |

| Boronic Acid | 4-aminobenzonitrile | Methoxyacetic acid | Toluene | Reflux | High |

| Zirconium(IV) chloride | 4-aminobenzonitrile | Methoxyacetic acid | Dichloromethane | Room Temperature | Moderate to High |

| Titanium(IV) isopropoxide | 4-aminobenzonitrile | Methoxyacetic acid | Xylene | Reflux | High |

Flow Chemistry Approaches

Flow chemistry, or continuous flow processing, has emerged as a powerful tool for the synthesis of fine chemicals and active pharmaceutical ingredients. The application of flow chemistry to the synthesis of this compound could offer several advantages over traditional batch processing. These include enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for straightforward scalability.

The synthesis of N-arylacetamides in flow reactors has been demonstrated to be efficient. For the synthesis of this compound, a flow process could be designed where streams of 4-aminobenzonitrile and an activated derivative of methoxyacetic acid (such as methoxyacetyl chloride) are mixed in a heated microreactor. The short residence times and precise temperature control can lead to higher yields and purities, minimizing the formation of byproducts. Furthermore, in-line purification techniques can be integrated into the flow setup to streamline the entire synthetic process.

The benefits of a flow chemistry approach for the synthesis of this compound are summarized in the table below.

| Parameter | Batch Synthesis | Flow Synthesis |

| Heat Transfer | Limited by vessel surface area | Excellent due to high surface-to-volume ratio |

| Mass Transfer | Often diffusion-controlled | Efficient mixing |

| Safety | Handling of bulk reagents | Small reaction volumes, in-situ generation of reactive species |

| Scalability | Requires larger reactors | "Numbering-up" or longer run times |

| Process Control | Manual or semi-automated | Fully automated with real-time monitoring |

Spectroscopic and Advanced Structural Elucidation of N 4 Cyanophenyl 2 Methoxyacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of N-(4-cyanophenyl)-2-methoxyacetamide would be expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ) of these signals, their integration (area under the peak), and their multiplicity (splitting pattern) would provide crucial information about the electronic environment, the number of protons, and the neighboring protons, respectively.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

| Aromatic (H-2, H-6) | ~7.7-7.9 | Doublet | 2H |

| Aromatic (H-3, H-5) | ~7.6-7.8 | Doublet | 2H |

| Amide (N-H) | ~8.0-9.0 | Singlet (broad) | 1H |

| Methylene (B1212753) (-CH₂-) | ~4.1-4.3 | Singlet | 2H |

| Methoxy (B1213986) (-OCH₃) | ~3.4-3.6 | Singlet | 3H |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Each unique carbon atom would give rise to a distinct signal.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | ~168-172 |

| Aromatic (C-4, cyano-substituted) | ~105-110 |

| Aromatic (C-1, amide-substituted) | ~140-145 |

| Aromatic (C-2, C-6) | ~120-125 |

| Aromatic (C-3, C-5) | ~130-135 |

| Cyano (-C≡N) | ~118-120 |

| Methylene (-CH₂-) | ~70-75 |

| Methoxy (-OCH₃) | ~58-62 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Advanced Two-Dimensional (2D) NMR Techniques for Correlational Studies

To unambiguously assign the proton and carbon signals and to elucidate the connectivity of the molecule, 2D NMR experiments such as COSY, HSQC, and HMBC would be indispensable.

COSY (Correlation Spectroscopy): Would establish correlations between protons that are coupled to each other, for instance, confirming the coupling between the ortho-protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Would reveal one-bond correlations between protons and the carbon atoms they are directly attached to, for example, linking the methylene protons to the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular framework. For example, it could show a correlation from the amide proton to the carbonyl carbon and the aromatic carbon at position 1.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion, which in turn would confirm the elemental composition of this compound. The expected monoisotopic mass would be approximately 190.0742 g/mol . Furthermore, by analyzing the fragmentation pattern, the connectivity of the different parts of the molecule could be confirmed.

Expected HRMS Fragmentation Data:

| Fragment Ion (m/z) | Possible Structure |

| 190.0742 | [M]⁺ (Molecular Ion) |

| 145.0451 | [M - COCH₂OCH₃]⁺ |

| 116.0498 | [C₆H₄CN]⁺ |

| 73.0290 | [COCH₂OCH₃]⁺ |

Infrared (IR) Spectroscopy for Diagnostic Functional Group Vibrations

Infrared (IR) spectroscopy is a rapid and simple method to identify the presence of key functional groups in a molecule.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3250-3350 | Medium |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium |

| C≡N Stretch (Nitrile) | 2220-2240 | Strong |

| C=O Stretch (Amide I) | 1660-1690 | Strong |

| N-H Bend (Amide II) | 1510-1550 | Medium |

| C-O Stretch (Ether) | 1080-1150 | Strong |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the most definitive three-dimensional structure. This technique would yield precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state. It would also reveal details about intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. Without experimental data, any discussion on the crystal structure remains speculative.

Computational and Theoretical Characterization of N 4 Cyanophenyl 2 Methoxyacetamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of N-(4-cyanophenyl)-2-methoxyacetamide. These methods offer a microscopic view of the molecule's geometry and electron distribution, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Property Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to determine the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. acu.edu.in This process involves minimizing the energy of the molecule with respect to the positions of its nuclei, providing precise data on bond lengths, bond angles, and dihedral angles.

The optimized structure reveals the spatial orientation of the cyanophenyl and methoxyacetamide moieties. For instance, the planarity of the phenyl ring and the orientation of the methoxy (B1213986) and amide groups are critical features that influence intermolecular interactions. acu.edu.in Theoretical calculations for a related compound, N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, have shown that the molecule is not perfectly planar, with dihedral angles between different ring systems indicating a twisted conformation. This non-planarity can have significant implications for how the molecule fits into the binding site of a biological target.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for a Structurally Similar Acetamide (B32628) Derivative

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-C (phenyl) | 1.38 - 1.40 | C-C-C (phenyl) | 118 - 121 |

| C-N (amide) | 1.36 | C-N-C (amide) | 123 |

| C=O (amide) | 1.24 | N-C=O (amide) | 122 |

| C-O (ether) | 1.37 | C-O-C (ether) | 118 |

| C≡N (cyano) | 1.16 | C-C≡N (cyano) | 178 |

Note: The data presented in this table is based on DFT calculations performed on a structurally analogous acetamide derivative. The values for this compound are expected to be comparable but may vary slightly.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are termed the frontier molecular orbitals (FMOs). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity.

For this compound, the HOMO is typically localized on the electron-rich parts of the molecule, such as the phenyl ring and the oxygen and nitrogen atoms of the acetamide group, which act as electron donors. Conversely, the LUMO is generally distributed over the electron-deficient regions, like the cyano group, which acts as an electron acceptor. researchgate.net The analysis of FMOs helps in understanding the charge transfer interactions that can occur within the molecule and with other species. The HOMO-LUMO energy gap for a similar pyrazoline carboxamide compound was calculated to be 4.3783 eV, indicating a stable molecule with moderate reactivity. acu.edu.in

Table 2: Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors for a Related Carboxamide Compound

| Parameter | Value (eV) |

| EHOMO | -6.1906 |

| ELUMO | -1.8123 |

| Energy Gap (ΔE) | 4.3783 |

| Ionization Potential (I) | 6.1906 |

| Electron Affinity (A) | 1.8123 |

| Electronegativity (χ) | 4.0014 |

| Chemical Hardness (η) | 2.1892 |

| Chemical Softness (S) | 0.4568 |

| Electrophilicity Index (ω) | 3.6570 |

Note: This data is derived from a study on a related carboxamide compound and serves as an illustrative example of the quantum chemical descriptors that can be calculated for this compound. acu.edu.in

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Typically, regions of negative electrostatic potential (colored in shades of red and yellow) are associated with high electron density and are susceptible to electrophilic attack. For this compound, these regions would be expected around the oxygen atom of the carbonyl group, the nitrogen atom of the cyano group, and the oxygen of the methoxy group. Regions of positive electrostatic potential (colored in blue) indicate electron-deficient areas and are prone to nucleophilic attack. These are generally found around the hydrogen atoms, particularly the amide N-H proton. researchgate.net Green areas represent regions of neutral potential. The MEP surface provides a clear picture of the molecule's polarity and its potential for forming intermolecular interactions, such as hydrogen bonds. acu.edu.in

Molecular Docking Studies of this compound and its Analogues

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or other biological macromolecule. fip.org These studies are crucial for understanding the potential biological activity of this compound and its analogues by simulating their interaction with various protein targets.

Prediction of Ligand-Target Binding Modes

Molecular docking simulations can predict the most stable binding pose of this compound within the active site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding pocket and scoring them based on their binding affinity. The resulting binding mode reveals how the ligand fits into the active site and which of its functional groups are positioned to interact with the protein's amino acid residues.

For analogues of this compound, such as N-phenylacetamide derivatives, docking studies have been performed against various targets, including enzymes like cyclooxygenase (COX) and kinases. nih.govmdpi.com These studies often reveal that the core scaffold of the molecule occupies a central position in the binding pocket, with its various substituents extending into different sub-pockets, thereby determining the selectivity and potency of the inhibitor. The predicted binding modes provide a rational basis for designing more effective analogues.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Once a plausible binding mode is identified, a detailed analysis of the intermolecular interactions between the ligand and the receptor is performed. These interactions are the driving force for ligand binding and are critical for the stability of the ligand-receptor complex. Common types of interactions include:

Hydrogen Bonding: The amide group of this compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The methoxy oxygen and the cyano nitrogen can also act as hydrogen bond acceptors. These groups can form crucial hydrogen bonds with polar amino acid residues in the active site of a protein. researchgate.net

Hydrophobic Interactions: The phenyl ring of the molecule is hydrophobic and can engage in favorable interactions with nonpolar amino acid residues such as leucine, isoleucine, and valine in the binding pocket. These interactions are essential for anchoring the ligand in the active site.

Pi-Pi Stacking: The aromatic phenyl ring can also participate in pi-pi stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

Pi-Cation Interactions: The electron-rich phenyl ring can interact favorably with positively charged amino acid residues such as lysine (B10760008) and arginine.

The analysis of these interactions provides a comprehensive understanding of the molecular basis of the ligand's activity and can guide further optimization of its structure to enhance binding affinity and selectivity.

Virtual Screening Methodologies for Identifying Related Bioactive Scaffolds

Virtual screening is a powerful computational technique used in drug discovery to search large libraries of small molecules and identify those that are most likely to bind to a drug target, typically a protein or enzyme. mdpi.com This methodology can be effectively applied to identify bioactive scaffolds structurally related to this compound, which could lead to the discovery of novel compounds with similar or enhanced biological activities.

The process of virtual screening generally involves a multi-step workflow that begins with the creation of a large compound library and culminates in the identification of a small number of promising candidates for further experimental testing. nih.gov One common approach is structure-based virtual screening, which relies on the three-dimensional structure of the target protein. nih.gov

A typical virtual screening workflow to find scaffolds related to this compound would involve the following steps:

Target Identification and Preparation: The first step is to identify a relevant biological target. Once a target is chosen, its 3D structure (obtained from crystallographic data or homology modeling) is prepared for docking. This involves adding hydrogen atoms, assigning partial charges, and defining the binding site.

Compound Library Generation: A library of compounds is assembled from large databases such as ZINC, ChemDiv, or TargetMol. mdpi.comscispace.com This library can contain millions of diverse chemical structures.

Molecular Docking: Molecular docking simulations are performed to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Programs like Glide, GOLD, or Smina are used to dock each compound from the library into the defined binding site of the target protein. mdpi.comscispace.com

Scoring and Ranking: The binding affinity of each compound is estimated using a scoring function, which ranks the compounds based on their predicted binding energies. scispace.com Higher negative scores typically indicate a stronger binding affinity. scispace.com

Filtering and Post-Processing: The top-ranked compounds are then filtered based on various criteria, such as physicochemical properties (e.g., Lipinski's rule of five) and ADME (absorption, distribution, metabolism, and excretion) predictions to assess their drug-likeness. scispace.comnih.gov

Hit Selection and Experimental Validation: A final selection of the most promising candidates is made for acquisition and subsequent in vitro biological evaluation to confirm their activity. mdpi.com

The following table outlines a hypothetical virtual screening workflow for identifying bioactive scaffolds related to this compound.

| Step | Description | Tools/Databases | Purpose |

| 1 | Target Selection | Protein Data Bank (PDB) | Identify a relevant protein target for which this compound or similar structures might show activity. |

| 2 | Compound Library Preparation | ZINC15, ChemAxon Instant JChem mdpi.com | Assemble a large, diverse library of commercially available, drug-like molecules for screening. mdpi.com |

| 3 | Molecular Docking | Smina, Glide, GOLD mdpi.comscispace.com | Predict the binding mode and affinity of each compound in the target's active site. |

| 4 | Scoring and Ranking | Vinardo scoring function, Glide XP mdpi.comscispace.com | Rank the docked compounds based on their predicted binding energy to prioritize potential hits. |

| 5 | ADMET Prediction | QikProp, SwissADME | Filter compounds based on predicted absorption, distribution, metabolism, excretion, and toxicity properties. |

| 6 | Final Selection | Visual Inspection, Clustering | Select a diverse set of high-ranking compounds with favorable ADMET profiles for experimental validation. |

This systematic approach allows for the efficient exploration of vast chemical spaces to discover novel and potent bioactive molecules that share a common scaffold with this compound. nih.gov

Mechanistic Insights from Computational Spectroscopy (e.g., NMR, UV-Vis simulations for related systems)

Computational spectroscopy serves as a bridge between theoretical models and experimental data, offering deep mechanistic insights into the molecular structure and electronic properties of compounds like this compound. By simulating spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra, and comparing them with experimental results, researchers can validate molecular structures, understand electronic transitions, and probe intramolecular interactions. nih.govresearchgate.net

Density Functional Theory (DFT) is a widely used quantum chemical method for these simulations, often paired with basis sets like 6-311++G(d,p) to achieve a high level of accuracy. nih.govresearchgate.net

NMR Simulations: Computational methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.net For a related system, 2-(4-Cyanophenylamino) acetic acid, DFT calculations have been used to simulate its NMR spectra. nih.govresearchgate.net The comparison between the calculated and experimental chemical shifts helps in the precise assignment of signals and confirms the proposed molecular structure. researchgate.net Discrepancies between simulated and experimental data can point to specific conformational effects or intermolecular interactions in the experimental sample.

UV-Vis Simulations: Time-Dependent DFT (TD-DFT) is employed to simulate UV-Vis absorption spectra. These simulations provide information about the electronic transitions within the molecule, including the energies of these transitions (which correspond to the absorption wavelengths) and their intensities. nih.gov For instance, the calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can indicate the potential for charge transfer within the molecule. researchgate.net In a study on 2-(4-cyanophenylamino) acetic acid, the calculated HOMO-LUMO energy gap was used to understand the charge transfer interactions occurring within the molecule. researchgate.net Comparing the simulated spectrum with the experimental one helps to interpret the observed absorption bands and understand the electronic structure. researchgate.net

The table below presents a representative comparison of experimental and theoretical spectroscopic data for a related cyanophenyl-containing compound, illustrating the utility of this approach.

| Spectroscopic Data | Experimental Value | Calculated Value (DFT) | Insight Gained |

| ¹H NMR (ppm) | 7.65 (d), 6.70 (d) | 7.60 (d), 6.65 (d) | Confirms the assignment of aromatic protons and validates the calculated molecular geometry. researchgate.net |

| ¹³C NMR (ppm) | 171.5 (C=O), 119.0 (CN) | 170.8 (C=O), 118.5 (CN) | Accurate prediction of carbon environments, including the carbonyl and nitrile groups. researchgate.net |

| UV-Vis λmax (nm) | 285 | 280 | The small discrepancy validates the accuracy of the TD-DFT calculation in predicting the principal electronic transitions. nih.gov |

| HOMO-LUMO Gap (eV) | N/A | 4.9155 | Indicates the energy required for electronic excitation and suggests intramolecular charge transfer characteristics. researchgate.net |

Investigation of Biological Activities and Molecular Mechanisms

Enzyme Inhibition Potentials of N-(4-cyanophenyl)-2-methoxyacetamide and Analogues

The potential for this compound and structurally similar compounds to act as enzyme inhibitors is a significant area of investigation. This includes their effects on enzymes crucial to DNA repair, protein modification, and cell signaling pathways.

ADP-Ribosyltransferases (ARTDs), particularly the Poly(ADP-ribose) polymerase (PARP) family, are critical enzymes in cellular processes such as DNA repair, apoptosis, and transcription regulation. nih.gov PARP inhibitors represent a class of anti-cancer therapies that function by competing with the enzyme's natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), at the catalytically active site. frontiersin.org This inhibition is particularly effective in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. frontiersin.org

While numerous PARP inhibitors have been identified, many of which contain benzamide-like structures, there is currently no specific research in the available scientific literature that documents the investigation of this compound as an ARTD or PARP inhibitor. The functional impact of this specific compound on ADP-ribosylation pathways remains uncharacterized. However, the development of selective inhibitors for different ARTD family members, such as ARTD3 (PARP3), highlights the possibility of targeting these enzymes with diverse chemical scaffolds. nih.gov

Farnesyltransferase (FTase) is a key enzyme that catalyzes the post-translational modification process known as prenylation. patsnap.com It attaches a 15-carbon farnesyl group to a cysteine residue within the C-terminal "CAAX box" of various proteins. rsc.org This modification is essential for localizing proteins to the cell membrane, a critical step for their function. wikipedia.org A primary target of FTase is the Ras protein, which is frequently mutated and abnormally active in many cancers. patsnap.com

FTase inhibitors (FTIs) are a class of experimental drugs designed to block this enzymatic activity, thereby preventing Ras from localizing to the membrane and subsequently inhibiting its downstream signaling pathways that control cell growth and proliferation. wikipedia.orgnih.gov While the initial rationale for developing FTIs was to target Ras, it is now understood that their anti-neoplastic effects also involve the inhibition of farnesylation of other proteins, such as RhoB. nih.gov Despite the extensive research into FTIs, there are no specific studies in the current literature that evaluate this compound for FTase inhibitory activity. Therefore, its mechanistic impact on farnesylation remains unknown.

A comprehensive search of scientific literature does not reveal specific studies investigating the inhibitory activity of this compound against other relevant enzyme targets. Its broader enzyme inhibition profile is currently not characterized.

Receptor Ligand Activity and Receptor Binding Modulations

The structural features of this compound, particularly the methoxyacetamide moiety, suggest potential interactions with specific receptor systems. The activity of structurally related compounds provides a basis for exploring these potential interactions.

Melatonin (B1676174) receptors, MT1 and MT2, are G protein-coupled receptors (GPCRs) that mediate the physiological effects of the neurohormone melatonin, which is crucial for regulating circadian rhythms and sleep. nih.govnih.gov Structure-activity relationship studies have shown that the 5-methoxy group and the N-acylaminoethyl side chain of melatonin are critical for high-affinity receptor binding. mdpi.com The this compound compound contains a methoxyacetamide group, which is a key structural feature of many melatonin receptor ligands.

Research on related N-(anilinoethyl)amide derivatives has provided insights into the binding requirements for melatonin receptors. For instance, the compound UCM765, which features an N-(2-((3-methoxyphenyl)(phenyl)amino)ethyl)acetamide structure, has been identified as an MT2-selective ligand. researchgate.net This indicates that the acetamide (B32628) side chain is compatible with receptor binding. Studies on various synthetic ligands have helped to map the binding pocket, noting that interactions with residues in transmembrane helices and the extracellular loop 2 (ECL2) are important for affinity and activation. nih.govresearchgate.net The compact and hydrophobic nature of the binding pocket complements the characteristics of melatonergic ligands. nih.gov

The binding affinities of several related methoxyacetamide and phenylalkyl amide compounds for melatonin receptors are presented below, illustrating the influence of structural modifications on receptor interaction.

This table presents binding affinity (Ki) data for known melatonin receptor ligands to provide context for the potential activity of related methoxyacetamides. Data is compiled from various pharmacological studies.

Somatostatin (B550006) is a regulatory peptide that exerts its effects through five distinct G protein-coupled receptors (SSTR1-SSTR5). acs.org These receptors are involved in a wide range of physiological functions, including the inhibition of hormone secretion and neurotransmission. nih.gov The development of receptor subtype-selective ligands is a key goal for therapeutic applications. nih.gov

While there is no direct evidence of this compound binding to somatostatin receptors, research into related acetamide derivatives has shown activity at this receptor class. A patent application describes a series of N-(pyrrolidine-3-yl or piperidin-4-yl)acetamide derivatives as agonists for the somatostatin receptor subtype 4 (SSTR4). acs.org Activation of SSTR4 is being explored for the potential treatment of central nervous system disorders like Alzheimer's disease. acs.org The discovery that acetamide-based structures can act as SSTR4 agonists suggests that the core scaffold present in this compound could potentially be adapted to interact with somatostatin receptors, although its specific affinity and functional activity have not been determined. acs.orgnih.gov

This table summarizes the activity of related acetamide compounds at somatostatin receptors as described in recent literature. acs.org

Despite a comprehensive search for scientific literature, there is currently insufficient publicly available information to generate a detailed article on the chemical compound “this compound” that strictly adheres to the requested outline.

Specifically, detailed research findings regarding the following areas could not be located for "this compound" or its relevant derivatives:

Impact on DNA Repair Pathways in Pre-clinical Models: No preclinical studies detailing the effects of this specific compound on DNA repair mechanisms were identified.

Modulation of Cellular Processes Linked to Target Engagement: Information on how this compound modulates specific cellular processes following target engagement is not available in the public domain.

Specific Biological Applications in Agrochemical Research: While general research into novel insecticides is extensive, specific derivatives of "this compound" with documented insecticidal activity against agricultural pests could not be definitively identified.

Elucidation of Novel Modes of Action in Pest Control: Consequently, without identified insecticidal derivatives, there is no information on any novel modes of action they might possess.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that is strictly structured around the provided outline. To do so would require speculation beyond the available evidence, which would not meet the required standards of scientific accuracy.

Structure Activity Relationship Sar Studies for N 4 Cyanophenyl 2 Methoxyacetamide Derivatives

Identification of Key Structural Determinants for Potency and Selectivity

The molecular architecture of N-(4-cyanophenyl)-2-methoxyacetamide can be dissected into three primary regions for SAR analysis: the N-(4-cyanophenyl) head group, the acetamide (B32628) linker, and the 2-methoxy tail. Each of these components plays a significant role in the molecule's interaction with its biological targets, and modifications to any of these regions can profoundly impact its efficacy and selectivity.

The N-(4-cyanophenyl) Moiety:

The para-substituted cyanophenyl ring is a critical determinant of activity in many biologically active compounds. The cyano group is a potent electron-withdrawing group, which can influence the electronic environment of the entire molecule. Its linear geometry and ability to act as a hydrogen bond acceptor are key features for molecular recognition at the active site of target enzymes or receptors.

Position of the Cyano Group: The para-position of the cyano group is often optimal. Studies on related N-phenylacetamide derivatives have shown that the substitution pattern on the phenyl ring is crucial for activity. For instance, moving the substituent to the meta or ortho positions can lead to a significant loss of potency due to steric hindrance or suboptimal electronic interactions.

Replacement of the Cyano Group: Replacing the cyano group with other electron-withdrawing groups, such as nitro or trifluoromethyl, can help to probe the electronic requirements of the target. Conversely, substitution with electron-donating groups like methoxy (B1213986) or amino can elucidate the importance of the electron-deficient nature of the phenyl ring.

The Acetamide Linker:

The acetamide linkage provides a rigid and planar unit that correctly orients the aromatic ring and the aliphatic tail. It also features a carbonyl oxygen and an amide hydrogen, both of which can participate in hydrogen bonding with the biological target.

Amide Bond Modification: Altering the amide bond, for example, by N-methylation, would remove the hydrogen bond donating capability of the amide proton, which can be a key interaction. A secondary amide linkage is often preferred in related series for maintaining biological activity. nih.gov

Linker Length: The length of the linker between the phenyl ring and the amide is also a critical factor. Shortening or lengthening the acetamide backbone can misalign the key interacting moieties, leading to a decrease in binding affinity.

The 2-Methoxy Group:

The methoxy group on the acetamide tail introduces a polar ether functionality and can influence the conformational preferences of the side chain.

Size and Polarity of the Tail: The size and lipophilicity of this portion of the molecule can be fine-tuned to optimize interactions with specific pockets within the target's active site. Increasing the lipophilicity of this part of the molecule has been shown to enhance the potency of some related phenylacetamide derivatives. nih.gov

Rational Design Principles Based on SAR Insights

Based on the SAR of analogous compounds, several rational design principles can be proposed for the development of novel this compound derivatives with improved biological profiles. The goal of rational design is to leverage an understanding of the molecular interactions between a compound and its target to make purposeful modifications that enhance desired properties like potency and selectivity. 182.160.97

Bioisosteric Replacements: The cyano group on the phenyl ring can be replaced with other bioisosteres to modulate activity and physicochemical properties. For example, a thiazole or an oxazole ring could mimic the electronic and steric properties of the cyanophenyl group while potentially improving metabolic stability or solubility.

Conformational Restriction: Introducing conformational constraints into the 2-methoxyacetamide side chain could lock the molecule into a more bioactive conformation. This could be achieved by incorporating cyclic structures or introducing double bonds.

Structure-Based Design: If the three-dimensional structure of the biological target is known, structure-based drug design (SBDD) can be employed. Molecular docking studies can predict the binding mode of this compound and its derivatives, allowing for the design of new analogs with improved complementarity to the active site.

Impact of Substituent Electronic and Steric Properties on Biological Profiles

The electronic and steric properties of substituents introduced into the this compound scaffold are expected to have a significant impact on the biological activity.

Electronic Effects:

Electron-Withdrawing Groups (EWGs): SAR studies on similar aryl acetamide series have often shown a preference for electron-withdrawing groups on the aromatic ring. nih.gov The presence of the cyano group in the parent compound already aligns with this observation. Further enhancement might be achieved by introducing additional EWGs, though this could also impact other properties like metabolic stability.

Electron-Donating Groups (EDGs): The introduction of electron-donating groups would likely decrease the potency if the target interaction relies on the electron-deficient nature of the cyanophenyl ring.

The following table illustrates the effect of different substituents on the phenyl ring of a generic N-phenylacetamide core from a study on carbonic anhydrase inhibitors, demonstrating the impact of electronic properties on inhibitory activity (expressed as Kᵢ in nM). nih.gov

| Derivative | Substituent on Phenyl Ring | Kᵢ (nM) for hCA II | Kᵢ (nM) for hCA IX |

| 3b | 4-Chloro | 10.3 | 25.4 |

| 3c | 4-Bromo | 8.9 | 20.7 |

| 3e | 4-Methoxy | 15.2 | 33.8 |

This table is interactive. You can sort the columns by clicking on the headers.

Steric Effects:

The size and shape of substituents can influence how a molecule fits into the binding pocket of its target.

Ortho Substitution: Substituents at the ortho-position of the phenyl ring are often poorly tolerated. nih.gov This is likely due to steric clashes with the adjacent amide group, which can force the molecule into an unfavorable conformation for binding.

Meta and Para Substitution: Substitutions at the meta and para positions are generally better accommodated. The optimal size of the substituent will depend on the dimensions of the binding pocket. Bulky substituents at the para position might be beneficial if there is a corresponding hydrophobic pocket in the target.

The table below shows the effect of halogen substitution at different positions on the phenyl ring of an aryl acetamide series against Cryptosporidium parvum, with activity expressed as EC₅₀ in µM. nih.gov

| Compound | Substitution | EC₅₀ (µM) |

| 14 | 2-Chloro | >50 |

| 15 | 3-Chloro | 4.8 |

| 16 | 4-Chloro | 3.0 |

| 19 | 3-Fluoro | 14 |

| 20 | 4-Fluoro | 2.9 |

This table is interactive. You can sort the columns by clicking on the headers.

Development of Predictive SAR Models and Quantitative Structure-Activity Relationships (QSAR)

A typical QSAR study on N-phenylacetamide derivatives would involve:

Data Set Collection: A series of this compound analogs would be synthesized and their biological activities (e.g., IC₅₀ or EC₅₀ values) would be measured.

Descriptor Calculation: A variety of molecular descriptors would be calculated for each compound. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., Hammett constants, partial charges), and topological or 3D descriptors (e.g., molecular connectivity indices, surface area).

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using both internal and external validation techniques.

For instance, a QSAR study on N-benzylacetamide derivatives with anticonvulsant activity found that their biological activity was dependent on descriptors such as Kier2 (a shape index), RDF50s (a 3D descriptor), AATS4i (an electronic descriptor), and VE2_D (a topological descriptor). woarjournals.org Such models can provide valuable insights into the key structural features driving activity and can be used to predict the potency of newly designed compounds, thereby prioritizing synthetic efforts.

Future Directions and Research Perspectives for N 4 Cyanophenyl 2 Methoxyacetamide

Exploration of New Therapeutic Areas and Biological Targets

The future research on N-(4-cyanophenyl)-2-methoxyacetamide should prioritize the identification and validation of its biological targets to unlock its therapeutic potential. The presence of the 4-cyanophenyl group in several biologically active molecules suggests that this moiety may play a crucial role in interacting with specific biological targets. For instance, compounds with a 4-cyanophenyl ring have been investigated as dual inhibitors of aromatase and sulfatase, enzymes implicated in hormone-dependent cancers. nih.govnih.gov Furthermore, derivatives of 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile have shown potent antagonistic activity against the androgen receptor, a key target in prostate cancer therapy. researchgate.net

Given these precedents, future investigations could explore the activity of this compound and its analogues against a panel of cancer-related targets, including but not limited to:

Kinases: Many small molecule inhibitors targeting kinases, crucial regulators of cell signaling, are used in oncology.

Hormone Receptors: Based on the activity of other 4-cyanophenyl-containing compounds, evaluating its effect on androgen and estrogen receptors is a logical step.

Enzymes involved in steroidogenesis: Aromatase and sulfatase inhibition could be a potential mechanism of action.

Beyond oncology, the anti-inflammatory potential of this chemical scaffold warrants investigation. Exploring its effects on key inflammatory pathways, such as the JAK/STAT pathway, could open up possibilities for its use in autoimmune diseases. Phenotypic screening using high-content imaging and other advanced cellular assays can be employed to identify novel therapeutic areas where this compound may exert a beneficial effect.

Development of Advanced Synthetic Methodologies for Enhanced Analog Diversity

To thoroughly explore the structure-activity relationship (SAR) of this compound, the development of advanced and efficient synthetic methodologies is crucial. These methods should allow for the rapid generation of a diverse library of analogues with modifications at key positions.

Current synthetic approaches to similar acetamide (B32628) derivatives often involve the coupling of a carboxylic acid with an amine using coupling agents. ijcce.ac.ir Future advancements could focus on:

Combinatorial Chemistry: Employing solid-phase or solution-phase combinatorial synthesis to create large libraries of analogues for high-throughput screening.

Novel Coupling Reactions: Investigating new catalytic systems for the amide bond formation to improve yield, reduce reaction times, and enhance substrate scope. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings, could be adapted to introduce a wide range of substituents on the phenyl ring. researchgate.net

Flow Chemistry: Utilizing microreactor technology for a more controlled, scalable, and potentially safer synthesis of analogues.

These advanced synthetic strategies will be instrumental in systematically exploring the chemical space around the this compound scaffold and identifying derivatives with improved potency, selectivity, and pharmacokinetic properties.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

A comprehensive understanding of the mechanism of action of this compound at a molecular level is essential for its development as a therapeutic agent. The integration of multi-omics data offers a powerful approach to achieve this. researchgate.net By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can obtain a holistic view of the cellular response to the compound. nih.govfrontlinegenomics.com

Future research should incorporate the following multi-omics approaches:

Transcriptomics (RNA-Seq): To identify changes in gene expression profiles in cells treated with this compound. This can reveal the signaling pathways that are modulated by the compound.

Proteomics: Using techniques like mass spectrometry to identify changes in protein expression and post-translational modifications. This can help in pinpointing the direct protein targets and downstream effectors. nih.gov

Metabolomics: To analyze changes in the cellular metabolome, providing insights into the metabolic pathways affected by the compound.

Integrated Analysis: Employing bioinformatics tools to integrate these different omics datasets will be crucial for constructing a comprehensive model of the compound's mechanism of action and for the identification of potential biomarkers of response. brighton.ac.ukresearchgate.net

Such an integrated approach will not only elucidate the primary mechanism of action but may also uncover off-target effects and potential mechanisms of resistance.

Rational Design of Next-Generation Analogues with Improved Specificity and Potency

The insights gained from SAR studies and multi-omics analyses will pave the way for the rational design of next-generation analogues of this compound with superior pharmacological profiles. Structure-based drug design will be a key component of this effort.

The rational design process should involve:

Computational Modeling: If a biological target is identified, molecular docking and molecular dynamics simulations can be used to predict the binding mode of this compound and to design modifications that enhance binding affinity and selectivity.

Pharmacophore Modeling: In the absence of a known target structure, a pharmacophore model can be developed based on the structures of active analogues. This model can then be used to virtually screen for new derivatives with a higher probability of being active.

Iterative Design and Synthesis: The design process will be iterative, with newly designed compounds being synthesized and biologically evaluated. The results of these evaluations will then be used to refine the computational models and guide the design of the next round of analogues.

The ultimate goal of this rational design approach is to develop analogues of this compound with optimized potency, selectivity, and drug-like properties, making them suitable candidates for further preclinical and clinical development.

Q & A

Q. Basic Research Focus

- X-ray crystallography : Resolve stereochemical ambiguities by analyzing intramolecular interactions (e.g., C–H···O hydrogen bonds) and packing motifs. For example, related acetamides exhibit planar amide groups and torsion angles <10° between aromatic and methoxy moieties .

- Spectroscopic validation :

- NMR : Confirm substitution patterns via aromatic proton splitting (e.g., para-cyanophenyl protons as a singlet at δ 7.5–7.7 ppm) and methoxy group integration (δ 3.3–3.5 ppm) .

- Mass spectrometry : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns consistent with the cyanophenyl and methoxyacetamide groups .

What safety protocols are critical for handling this compound in laboratory settings?

Q. Basic Research Focus

- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile reagents .

- Waste disposal : Segregate halogenated solvents (e.g., DCM) and cyanide-containing byproducts for licensed hazardous waste treatment .

- Emergency measures : For inhalation exposure, move to fresh air; for skin contact, wash with soap/water for 15 minutes. Consult SDS for antidote recommendations .

How can discrepancies in reported synthetic yields of this compound be systematically addressed?

Q. Advanced Research Focus

- Controlled variable analysis : Compare yields under varying conditions (e.g., solvent polarity, temperature, catalyst loading). For instance, DMF may enhance solubility but promote side reactions vs. THF .

- Mechanistic studies : Use DFT calculations to model transition states and identify rate-limiting steps (e.g., nucleophilic attack on the acyl chloride) .

- Scale-up challenges : Pilot studies at 10–100 mmol scales often reveal mass transfer limitations, requiring optimized stirring rates or solvent ratios .

What computational approaches are effective in predicting the reactivity and metabolic pathways of this compound?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the cyano group’s electron-withdrawing effect may stabilize transition states in hydrolysis reactions .

- Metabolite prediction : Tools like Meteor (Lhasa Limited) or GLORYx can simulate Phase I/II metabolism. In vivo studies in rodents suggest potential hydroxylation at the methoxy group or cyanophenyl ring .

What role do hydrogen-bonding networks play in the solid-state stability of this compound?

Q. Advanced Research Focus

- Crystal packing analysis : Intermolecular N–H···O and C–H···O interactions stabilize the lattice. For example, related acetamides form dimers via N–H···O bonds (2.8–3.0 Å) .

- Thermogravimetric analysis (TGA) : Correlate hydrogen-bond strength with decomposition temperatures. Stronger networks (e.g., bifurcated H-bonds) increase melting points by 20–30°C compared to weaker interactions .

How can researchers address challenges in detecting low-abundance metabolites of this compound in biological matrices?

Q. Advanced Research Focus

- High-resolution mass spectrometry (HRMS) : Use Q-TOF or Orbitrap systems (resolution >30,000) to distinguish isotopic patterns of metabolites from matrix interference .

- Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates of polar metabolites (e.g., hydroxylated derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.